

N4-Acetylcytosine: A Post-Transcriptional Regulator at the Crossroads of RNA Fate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification that has emerged as a critical regulator of gene expression. Initially identified in stable RNA species such as ribosomal RNA (rRNA) and transfer RNA (tRNA), recent advancements in detection technologies have revealed its dynamic presence in messenger RNA (mRNA) and its profound implications for mRNA stability, translation, and cellular homeostasis. This guide provides a comprehensive overview of ac4C, detailing its enzymatic machinery, biological functions, and its burgeoning role in disease, particularly cancer. We present detailed experimental protocols for the detection and analysis of ac4C, quantitative data on its prevalence and impact, and visual diagrams of its associated signaling pathways and experimental workflows to equip researchers with the knowledge and tools to explore this pivotal epitranscriptomic mark.

The ac4C Epitranscriptomic Machinery: Writers, Erasers, and Readers

The dynamic regulation of ac4C is orchestrated by a dedicated set of proteins that install, remove, and recognize this modification.

 Writer: N-acetyltransferase 10 (NAT10) The sole identified "writer" enzyme responsible for depositing ac4C on RNA is NAT10.[1][2] This highly conserved enzyme utilizes acetyl-CoA to



catalyze the acetylation of cytidine residues.[3] NAT10's activity is not limited to mRNA; it also modifies tRNA and rRNA, playing a crucial role in ribosome biogenesis and function.[4] [5] The targeting of NAT10 to specific RNA molecules can be guided by adaptor proteins, such as THUMPD1 for tRNA and small nucleolar RNAs (snoRNAs) for rRNA.

- Eraser: Sirtuin 7 (SIRT7) Recent evidence has pointed to SIRT7, a member of the NAD+dependent deacetylase family, as a potential "eraser" of ac4C. Studies have shown that
 SIRT7 can deacetylate ac4C on RNA in vitro, and its depletion leads to an increase in ac4C
 levels on snoRNAs. This suggests that ac4C is a reversible modification, allowing for
 dynamic control of its regulatory functions. However, further research is needed to fully
 validate and characterize the role of SIRT7 as the definitive ac4C eraser.
- Readers: The proteins that recognize and bind to ac4C, known as "readers," are beginning
 to be identified. These readers are responsible for translating the ac4C mark into a functional
 outcome.
 - NOP58: The nucleolar protein NOP58 has been identified as an ac4C-binding protein. Its interaction with ac4C-modified RNA suggests a role in the localization and function of these RNAs, particularly in the context of stress granule formation.
 - TBL3: Transducin (beta)-like 3 (TBL3) has also been identified as a potential ac4C reader protein, though its specific function in this context is still under investigation.

Biological Functions of ac4C Modification

The acetylation of cytidine at the N4 position has significant consequences for the fate of an RNA molecule.

- Enhancing mRNA Stability: A primary function of ac4C is to protect mRNA from degradation.
 The acetyl group can increase the half-life of mRNA molecules, leading to an accumulation of the transcript. This stabilization is thought to be a key mechanism by which ac4C upregulates gene expression.
- Promoting Translation Efficiency: Beyond stability, ac4C modification within the coding sequence (CDS) of an mRNA can enhance its translation into protein. This is achieved by promoting the fidelity of codon-anticodon interactions during ribosome translocation.



- Role in Ribosome Biogenesis: In rRNA, ac4C is essential for the proper assembly and function of ribosomes, the cellular machinery for protein synthesis.
- Stress Response: ac4C levels have been shown to increase in response to cellular stress, and this modification plays a role in localizing specific mRNAs to stress granules, which are aggregates of non-translating mRNAs and proteins that form under adverse conditions.

N4-Acetylcytosine in Health and Disease

The dysregulation of ac4C modification has been implicated in a growing number of human diseases, most notably cancer.

- Cancer: NAT10 is frequently overexpressed in a wide range of cancers, and this
 overexpression is often associated with poor prognosis. The increased ac4C levels resulting
 from elevated NAT10 activity can promote tumorigenesis by stabilizing the mRNAs of
 oncogenes and enhancing their translation. This can drive cancer cell proliferation, migration,
 invasion, and resistance to chemotherapy.
- Other Diseases: Emerging research is beginning to uncover the role of ac4C in other pathologies, including cardiovascular diseases and neurodegenerative disorders, though these areas are less well-characterized than its role in cancer.

Quantitative Data on N4-Acetylcytosine

The following tables summarize key quantitative data related to ac4C, providing a snapshot of its prevalence and functional impact.

Table 1: NAT10 Expression in Cancer vs. Normal Tissues



| Cancer Type | NAT10 Expression in Tumor vs. Normal | Reference |
|-------------------|---|--------------|
| Bladder Cancer | Higher in Tumor | |
| Breast Cancer | Higher in Tumor | - |
| Colorectal Cancer | Higher in Tumor | |
| Esophageal Cancer | Higher in Tumor | _ |
| Gastric Cancer | Higher in Tumor | _ |
| Liver Cancer | Higher in Tumor | - |
| Lung Cancer | Higher in Tumor | |
| Kidney Cancer | Higher in Tumor | |
| Prostate Cancer | Higher in Tumor | - |
| Leukemia | Higher in Tumor (in some datasets) | _ |
| Myeloma | Higher in Tumor | - |

Table 2: Functional Impact of ac4C Modification on mRNA

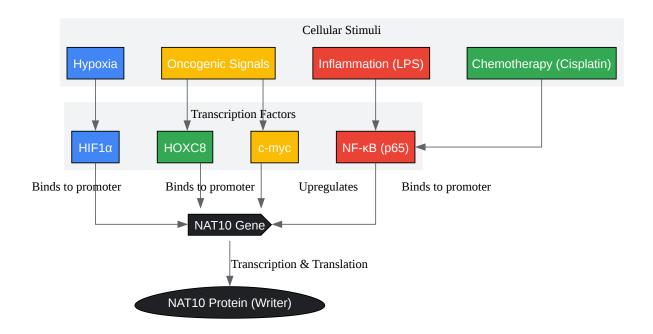


| Gene | Cellular Context | Effect of ac4C | Quantitative Change | Reference |
|----------------|----------------------------------|--|--|--------------|
| KIF23 | Colorectal Cancer | Increased mRNA stability | Specific fold change not detailed | |
| Multiple mRNAs | Human Embryonic Stem Cells | Correlation between ac4C and translation efficiency | Stoichiometric detection of ac4C in 18S rRNA achieved | _ |
| 18S rRNA | HeLa Cells | High stoichiometry of ac4C at specific sites | ~25% C:T mismatch rate at ~100% acetylated site | - |
| Synthetic RNAs | In vitro | Linear correlation between ac4C stoichiometry and sequencing mismatch rate | Pearson's R = 0.99 | |

Signaling Pathways and Regulatory Networks

The expression and activity of the ac4C machinery are tightly regulated by cellular signaling pathways, and in turn, ac4C modification can influence downstream signaling events.

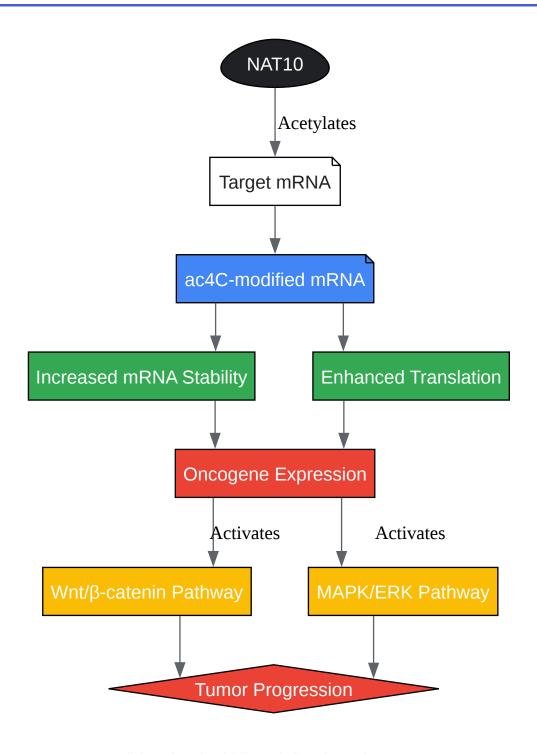




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Figure 1: Upstream regulation of the ac4C writer, NAT10.





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- To cite this document: BenchChem. [N4-Acetylcytosine: A Post-Transcriptional Regulator at the Crossroads of RNA Fate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085167#n4-acetylcytosine-as-a-post-transcriptional-rna-modification]

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